3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline
Overview
Description
3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline: is an organic compound that features a fluorine atom, a pyrrolidine ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2-(pyrrolidin-1-yl)ethanol.
Etherification Reaction: The 3-fluoroaniline undergoes an etherification reaction with 2-(pyrrolidin-1-yl)ethanol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired ether linkage.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products:
Oxidation: Formation of oxidized derivatives such as 3-fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)nitrobenzene.
Reduction: Formation of reduced derivatives such as this compound.
Substitution: Formation of substituted derivatives such as 3-methoxy-4-(2-(pyrrolidin-1-yl)ethoxy)aniline.
Scientific Research Applications
Chemistry: 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline is used as a building block in organic synthesis for the preparation of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is investigated for its potential as a pharmacological agent. Its structural features make it a candidate for studying interactions with biological targets such as enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical drugs. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new materials with specific properties, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atom and pyrrolidine ring contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
4-(2-(Pyrrolidin-1-yl)ethoxy)aniline: Similar structure but lacks the fluorine atom.
3-Fluoro-4-(pyrrolidin-1-yl)aniline: Similar structure but lacks the ethoxy group.
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline: Similar structure but contains a bromine atom instead of a fluorine atom.
Uniqueness: 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline is unique due to the presence of both the fluorine atom and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-fluoro-4-(2-pyrrolidin-1-ylethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-9-10(14)3-4-12(11)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDAQTQQLCSQEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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